Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)-
Description
The compound Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- (CAS 173433-57-3) is a chiral benzenepropanoic acid derivative with a complex substitution pattern. Its IUPAC name is (2S)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid, and it has a molecular formula of C₁₇H₂₆O₅ and a molecular weight of 310.385 g/mol . Key structural features include:
- A benzene ring substituted with 4-methoxy and 3-(3-methoxypropoxy) groups.
- An alpha-(1-methylethyl) (isopropyl) group at the alpha (second) carbon of the propanoic acid chain.
- (S)-configuration at the alpha carbon, critical for stereospecific interactions.
- Density: 1.1±0.1 g/cm³
- Boiling Point: 431.0±35.0 °C at 760 mmHg
- LogP: 2.84 (indicating moderate lipophilicity)
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Properties
Molecular Formula |
C17H26O5 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m0/s1 |
InChI Key |
SZXUFLXBJGFODO-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with ester derivatives of the racemic acid. For example, butyl-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoate serves as a substrate for enzymatic resolution. This ester is synthesized via saponification of the corresponding methyl or ethyl ester, followed by transesterification with butanol under acidic conditions.
Enzymatic Reaction Conditions
Hog Liver Acetone Powder (HLAP), a crude lipase preparation, demonstrates high enantioselectivity toward the (R)-enantiomer. In a typical procedure:
-
Reaction setup : 3.5 mmol of the racemic ester is suspended in a tris(hydroxymethyl)aminomethane/HCl buffer (pH 7.5) at 40°C.
-
Enzyme loading : 1.75 g of HLAP per gram of substrate ensures complete conversion within 48 hours.
-
Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) + 3% acetic acid tracks progress (R<sub>f</sub> ester = 0.34, R<sub>f</sub> acid = 0.2).
| Substrate Ester | Enzyme | Temp (°C) | Time (h) | e.e. (%) |
|---|---|---|---|---|
| Butyl | HLAP | 40 | 48 | 83.3 |
| Ethyl | HLAP | 40 | 48 | 91.2 |
| Methyl | HLAP | 40 | 48 | 76.5 |
Table 1 : Enantiomeric excess (e.e.) achieved using HLAP with different ester substrates.
Workup and Purification
Post-hydrolysis, the mixture is acidified to pH 3.5 with citric acid, and the product is extracted with ethyl ether. Flash chromatography (hexane:ethyl acetate gradient) isolates the (R)-acid with 83.3% e.e. For the (S)-enantiomer, inversion of substrate configuration or use of an enantiocomplementary lipase (e.g., Candida antarctica lipase B) is required.
Chemical Synthesis Approaches
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the α-chiral center. A prochiral diketone undergoes alkylation with isopropyl iodide in the presence of a chiral phosphine ligand (e.g., (R)-BINAP), yielding the (S)-configured product with 89% e.e..
Chiral Pool Synthesis
L-Valine, a chiral pool starting material, provides the isopropyl group’s stereochemistry. The carboxylic acid group is introduced via Arndt-Eistert homologation, followed by Mitsunobu etherification to install the 3-methoxypropoxy chain.
Enantiomeric Enrichment Techniques
Ammonium Salt Formation
Crude (S)-acid (83% e.e.) is treated with (1R,2S)-(−)-ephedrine in isopropanol to form diastereomeric salts. Selective crystallization followed by acid hydrolysis with HCl yields the (S)-enantiomer with >99.5% e.e..
| Resolving Agent | Solvent | Recovery (%) | Final e.e. (%) |
|---|---|---|---|
| (1R,2S)-Ephedrine | Isopropanol | 65 | 99.5 |
| Cinchonidine | Ethanol | 58 | 98.7 |
Table 2 : Enantiomeric enrichment via diastereomeric salt formation.
Crystallization Strategies
Temperature-controlled fractional crystallization in toluene further purifies the (S)-acid. Slow cooling from 60°C to 4°C over 24 hours increases e.e. from 99.5% to >99.9%.
Analytical Methods for Enantiopurity Assessment
High-performance liquid chromatography (HPLC) with a chiral stationary phase (Chiralpak AD-H column) resolves enantiomers using hexane:isopropanol (95:5) + 0.1% trifluoroacetic acid. The (S)-enantiomer elutes at 12.3 min, while the (R)-enantiomer elutes at 14.7 min .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Benzenepropanoic acid derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that compounds with similar structures exhibit significant biological activity against various disease models.
Case Study : A study explored the synthesis of benzenepropanoic acid derivatives and their efficacy as anti-inflammatory agents. The results demonstrated that these compounds could inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models .
Antimicrobial Activity
The antimicrobial properties of benzenepropanoic acid derivatives have been investigated extensively. Compounds with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Benzenepropanoic Acid Derivative | Pseudomonas aeruginosa | 10 |
This table illustrates the varying degrees of antimicrobial efficacy observed in related compounds, suggesting potential for further development in this area .
Agrochemical Applications
Research has indicated that benzenepropanoic acid derivatives can serve as effective herbicides and fungicides. Their structural characteristics allow for interaction with plant growth regulators and pests.
Case Study : A recent investigation into the herbicidal activity of benzenepropanoic acid derivatives revealed their ability to inhibit specific metabolic pathways in target plants, leading to effective weed control without harming crop yield .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including polymers and coatings. Its compatibility with various solvents and stability under different conditions makes it suitable for diverse applications.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility in Water | Moderate |
| Compatibility with Polymers | Excellent |
These properties suggest that benzenepropanoic acid derivatives could be integrated into new material formulations for enhanced performance .
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- involves its interaction with specific molecular targets and pathways. The methoxy groups and the propanoic acid moiety play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: (alphaR)-Isomer
The (alphaR)-enantiomer (CAS 172900-71-9) shares the same molecular formula (C₁₇H₂₆O₅ ) and substituents but differs in stereochemistry at the alpha carbon .
- Key Difference : The (R)-configuration may alter binding affinity in chiral environments, such as enzyme active sites.
- Physicochemical Similarities : Both enantiomers have identical molecular weights (310.39 g/mol) and logP values, suggesting similar solubility and partitioning behavior .
- Implications : Enantiomeric purity is crucial for pharmacological activity, as seen in drugs like esmolol (), where stereochemistry determines beta-blockade efficacy.
Esmolol Acid and Derivatives
Esmolol Acid (CAS 81148-15-4) features a 4-[2-hydroxy-3-(isopropylamino)propoxy] substituent on the benzene ring .
- Structural Differences: Replaces the 3-methoxypropoxy group with a hydroxy-isopropylamino side chain. Lacks the alpha-isopropyl group.
- Functional Impact: The amino alcohol moiety enhances water solubility, making esmolol suitable for intravenous use as a short-acting beta-blocker. The target compound’s methoxypropoxy and isopropyl groups may favor longer half-life and tissue penetration.
Ragaglitazar ()
Ragaglitazar (Benzenepropanoic acid, alpha-ethoxy-4-[2-(phenoxazin-10-yl)ethoxy]-, (alphaS)-) shares the benzenepropanoic acid core but includes:
- Alpha-ethoxy group instead of alpha-isopropyl.
- Phenoxazine substituent on the benzene ring.
- Implications: The phenoxazine group confers antioxidant properties and dual PPARα/γ agonism, highlighting how aromatic substituents dictate therapeutic targets.
Fluorinated and Amino-Substituted Analogs ()
The compound (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid introduces:
- Fluorine atom at the 3-position of the benzene ring.
- Amino and hydroxy groups on the propanoic acid chain.
- Impact: Fluorine enhances metabolic stability and binding affinity to hydrophobic pockets, while the amino/hydroxy groups enable hydrogen bonding.
Aliskiren Fumarate ()
Aliskiren (a renin inhibitor) contains a 4-methoxy-3-(3-methoxypropoxy)benzyl group but with additional structural complexity:
- Extended carbon chain (nonanamide backbone).
- Fumarate salt formulation for improved solubility.
Data Table: Structural and Physicochemical Comparison
Key Research Findings and Implications
Stereochemistry Matters : The (alphaS) configuration in the target compound may optimize interactions with chiral biological targets, akin to esmolol’s stereospecific beta-blockade .
Substituent Effects: Methoxypropoxy groups enhance lipophilicity and may prolong half-life. Amino/hydroxy groups (as in Esmolol Acid) improve solubility but reduce membrane permeability.
Therapeutic Potential: Structural analogs like Aliskiren and Ragaglitazar suggest applications in hypertension and metabolic disorders, respectively .
Biological Activity
Benzenepropanoic acid, specifically the compound identified as 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- (CAS Number: 172900-71-9), is a complex organic compound with notable biological activities. This article delves into its synthesis, molecular characteristics, and biological implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C17H26O5
- Molecular Weight : 310.39 g/mol
- Structure : The compound features a benzene ring substituted with methoxy and propoxy groups, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves enzymatic reactions and various chemical transformations. For example, one method includes the enzymatic hydrolysis of specific esters followed by purification processes to yield high enantiomeric purity .
Antioxidant Properties
Research indicates that benzenepropanoic acid derivatives exhibit significant antioxidant activity. A study highlighted the ability of related compounds to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
Studies suggest that benzenepropanoic acid derivatives may possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions .
Case Studies
-
Study on Antioxidant Activity :
- A comparative analysis of benzenepropanoic acid derivatives revealed that those with additional methoxy groups exhibited enhanced antioxidant activity compared to simpler structures.
- Findings : The compounds showed a significant reduction in lipid peroxidation in cellular models.
-
Antimicrobial Efficacy :
- In a controlled experiment, the compound was tested against Gram-positive and Gram-negative bacteria.
- Results : Inhibition zones were measured, indicating strong antibacterial effects particularly against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Research :
- A study assessed the effects of the compound on lipopolysaccharide-induced inflammation in macrophages.
- Outcome : The compound reduced the expression of inflammatory markers like TNF-alpha and IL-6 significantly.
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step pathways, including:
- Etherification : Introducing methoxy and propoxy groups via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Stereocontrol : Chiral resolution using L-tartaric acid derivatives or asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) to ensure (αS)-configuration .
- Purification : Preparative HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity .
- Critical Parameters : Temperature control during etherification, solvent polarity for stereochemical retention, and inert atmosphere to prevent oxidation of methoxy groups .
Q. How can researchers characterize the stereochemical configuration of (αS)-configured derivatives?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention time comparison against racemic mixtures .
- NMR Spectroscopy : - and -NMR analysis of diastereotopic protons (e.g., α-methyl groups) and NOESY for spatial confirmation .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for novel derivatives .
Q. What are the best practices for ensuring chemical stability during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under nitrogen or argon to prevent hydrolysis of propoxy groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Stability Testing : Monitor via:
- HPLC-UV : Track degradation peaks over 6–12 months at 4°C and 25°C .
- TGA/DSC : Assess thermal stability (degradation onset >150°C suggests room-temperature stability) .
- Incompatibility : Avoid strong acids/bases and transition metals (risk of ether cleavage or radical formation) .
Advanced Research Questions
Q. What conflicting data exist regarding the biological activity of structurally similar derivatives, and how can researchers resolve discrepancies?
- Methodological Answer :
- Case Study : Derivatives with para-methoxy groups show variable IC₅₀ values (e.g., 2–50 µM in kinase assays) due to assay conditions (e.g., ATP concentration, pH) .
- Resolution Strategies :
- Standardized Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 1 mM ATP) across studies.
- Structural Analogs : Compare activity of 4-methoxy vs. 3-nitro-4-hydroxy derivatives to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across publications .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen against targets (e.g., COX-2 or PPARγ). Prioritize poses with hydrogen bonds to methoxy oxygen and hydrophobic interactions with α-isopropyl groups .
- Molecular Dynamics (MD) : Simulate binding stability (20–100 ns trajectories) in explicit solvent to assess entropy-driven binding .
- QSAR : Correlate logP (2.5–3.5) and polar surface area (75–90 Ų) with cellular permeability using Random Forest models .
Q. What strategies optimize the pharmacokinetic profile while maintaining target affinity?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability; hydrolyze in vivo by esterases .
- logP Modulation : Introduce hydrophilic groups (e.g., hydroxyl) on the benzene ring to reduce logP from 3.2 to 2.0, improving aqueous solubility .
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂; aim for >30 min .
- Caco-2 Permeability : Target Papp >1 × 10⁻⁶ cm/s for high intestinal absorption .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
